Cemadotin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西马多汀,也称为 LU103793,是一种合成的多拉司汀 15 类似物,多拉司汀 15 是一种天然存在的细胞毒性肽。西马多汀是一种水溶性五肽,已显示出强大的抗增殖和抗肿瘤活性。 它通过抑制微管组装和微管蛋白聚合发挥作用,使其成为一种很有前景的癌症治疗候选药物 .

准备方法

西马多汀是通过一系列涉及氨基酸和其他化学基团偶联的化学反应合成的。合成路线通常涉及以下步骤:

氨基酸偶联: 该过程从 N,N-二甲基-L-缬氨酰-L-缬氨酰-N-甲基-L-缬氨酰-L-脯氨酰-N-苄基-L-脯氨酰胺的偶联开始。

肽键形成: 氨基酸通过肽键连接在一起,形成五肽结构。

化学反应分析

西马多汀会发生几种类型的化学反应,包括:

氧化: 西马多汀可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰西马多汀,可能改变其生物活性。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂来促进取代反应。 这些反应形成的主要产物通常是具有改变的生物学特性的西马多汀的修饰版本 .

科学研究应用

作用机制

西马多汀通过与微管蛋白结合发挥其抗肿瘤活性,微管蛋白是微管形成所必需的蛋白质。通过与微管蛋白结合,西马多汀破坏微管组装和拆卸的动力学,导致细胞周期在有丝分裂期停滞。 这种对微管动力学的抑制阻止了细胞分裂过程中染色体的正确分离,最终导致细胞死亡 .

相似化合物的比较

西马多汀与其他微管靶向剂类似,例如多拉司汀 10、多拉司汀 15 和塔西多汀。西马多汀在其水溶性和微管蛋白上的特定结合位点方面是独特的。 这种独特的结合位点使西马多汀能够以高效力和高选择性发挥其作用 .

类似化合物

多拉司汀 10: 另一种有效的微管抑制剂,在微管蛋白上具有不同的结合位点。

多拉司汀 15: 西马多汀的母体化合物,也是一种微管抑制剂。

塔西多汀: 多拉司汀 15 的口服活性衍生物,具有类似的抗肿瘤活性.

西马多汀的独特特性,如其水溶性和特定结合位点,使其成为研究和治疗应用中宝贵的化合物。

生物活性

Cemadotin, also known as LU103793 or NSC D-669356, is a synthetic analogue of the natural product dolastatin 15. It has garnered attention for its potent antitumor properties and is currently under investigation in clinical trials for its efficacy in treating various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical findings, and case studies.

This compound primarily exerts its antitumor effects through the inhibition of microtubule dynamics. It binds to tubulin, the protein that forms microtubules, and suppresses their dynamic instability. This action is critical during mitosis, as microtubules are essential for chromosome segregation. Studies have demonstrated that this compound reduces the rate of microtubule growth and shortening while increasing the time microtubules spend in a paused state without significant depolymerization .

Binding Characteristics

- Binding Sites : this compound exhibits two classes of binding sites on tubulin with dissociation constants (Kd) of 19.4 µM and 136 µM.

- Interaction with Other Agents : It does not inhibit the binding of vinblastine to tubulin, indicating a unique binding mechanism distinct from other microtubule-targeting agents .

Pharmacokinetics

This compound is administered via continuous intravenous infusion, and pharmacokinetic studies have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The drug has shown nonlinear pharmacokinetics at higher doses, with a maximum tolerated dose (MTD) established through dose-escalation studies .

Phase I Trials

A phase I clinical trial evaluated this compound in patients with refractory solid tumors. The study aimed to determine safety, tolerability, and preliminary efficacy. Patients received escalating doses starting from 2.5 mg/m² to identify the MTD . Key findings included:

- Toxicity Profile : The primary toxicities observed were hematologic, including neutropenia. Non-hematologic toxicities were generally mild to moderate.

- Antitumor Activity : Some patients exhibited stable disease or minor responses to treatment, particularly those with non-small cell lung carcinoma and hepatocellular carcinoma .

Efficacy in Preclinical Models

In preclinical studies, this compound demonstrated significant antiproliferative effects across various cancer cell lines, including breast, ovarian, prostate, and colon carcinomas. It also showed efficacy in murine tumor models such as P388 leukemia and MX-1 human breast carcinoma xenografts .

Case Studies

Several case studies highlight the clinical potential of this compound:

- Case Study 1 : A patient with advanced non-small cell lung cancer experienced stable disease for 11 months while on this compound treatment.

- Case Study 2 : In a cohort of patients treated for various solid tumors, one patient showed a minor response after receiving this compound at higher doses .

Summary of Findings

The following table summarizes key findings related to the biological activity and clinical outcomes associated with this compound:

| Parameter | Findings |

|---|---|

| Mechanism of Action | Inhibits microtubule dynamics by binding to tubulin |

| Binding Affinity | Two classes of binding sites (Kd: 19.4 µM, 136 µM) |

| Administration Route | Continuous intravenous infusion |

| Maximum Tolerated Dose | Established through phase I trials |

| Primary Toxicities | Neutropenia; mild to moderate non-hematologic effects |

| Clinical Responses | Stable disease or minor responses in several cases |

属性

CAS 编号 |

159776-69-9 |

|---|---|

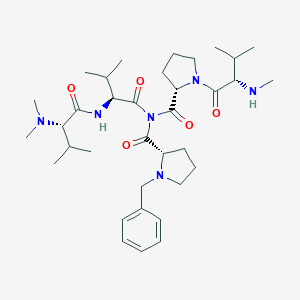

分子式 |

C35H56N6O5 |

分子量 |

640.9 g/mol |

IUPAC 名称 |

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1 |

InChI 键 |

XSAKVDNHFRWJKS-IIZANFQQSA-N |

SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |

手性 SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C |

规范 SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C |

序列 |

VVVPP |

同义词 |

cemadotin LU 103793 LU-103793 LU103793 N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide NSC 669356D NSC D-669356 NSC D669356 NSC-669356D NSC-D669356 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。